molecular formula C9H15NO B1514291 4-Cyclobutylpyridin-2(1h)-one

4-Cyclobutylpyridin-2(1h)-one

Cat. No.: B1514291
M. Wt: 153.22 g/mol
InChI Key: LFLUBMWIASAWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclobutylpyridin-2(1H)-one is a bicyclic heterocyclic compound featuring a pyridin-2(1H)-one core substituted with a cyclobutyl group at the 4-position. The cyclobutyl substituent introduces steric constraints and modulates lipophilicity, making this compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

4-cyclobutylpiperidin-2-one

InChI

InChI=1S/C9H15NO/c11-9-6-8(4-5-10-9)7-2-1-3-7/h7-8H,1-6H2,(H,10,11)

InChI Key

LFLUBMWIASAWIM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2CCNC(=O)C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridin-2(1H)-one Derivatives with Varied Substituents

The pyridinone core is highly versatile. Substituents at the 4-position significantly alter physicochemical and biological properties:

Compound Name Substituent (Position 4) Key Properties/Applications Reference
1-Cyclopropyl-4-(cyclopropylamino)-6-methylpyridin-2(1H)-one Cyclopropylamino Research use (e.g., kinase inhibition studies) [15]
4-Cyclopropyl-6-methylpyrimidin-2(1H)-one Cyclopropyl Agricultural chemistry (herbicide precursor) [14]
1-(3-Amino-4-cyclohexyl-2-hydroxybutyl)pyridin-2(1H)-one Cyclohexyl Structural studies (crystallography) [13]

Key Observations :

  • Cyclobutyl vs.
  • Cyclohexyl vs. Cyclobutyl : The cyclohexyl group (6-membered ring) in [13] increases lipophilicity but may reduce metabolic stability due to higher conformational flexibility compared to the rigid cyclobutyl analog.
Ring-Size Variants: Dihydropyrimidin-2(1H)-one and Dihydroquinazolin-4(1H)-one

Compounds with analogous lactam scaffolds but differing ring sizes exhibit distinct bioactivity profiles:

Compound Class Core Structure Example Derivatives (Bioactivity) Reference
Dihydropyrimidin-2(1H)-one 6-membered ring with two N-atoms Anticancer, antimicrobial agents (e.g., compounds 284–288) [10]
2,3-Dihydroquinazolin-4(1H)-one Fused benzene-pyrimidinone SIRT1 inhibitors (e.g., MHY2251) [9]


Comparison with Pyridin-2(1H)-one :

  • Electronic Effects: The pyridinone core (5-membered ring) has a smaller conjugated system than dihydropyrimidinones or dihydroquinazolinones, leading to reduced aromatic stabilization and altered reactivity.
  • Biological Relevance: Dihydroquinazolinones like MHY2251 show potent enzyme inhibition, suggesting that 4-cyclobutylpyridin-2(1H)-one could be optimized for similar targets by introducing electron-withdrawing substituents [9][10].
Spectroscopic and Structural Analysis

NMR and crystallographic data for related compounds provide benchmarks for characterizing this compound:

1H and 13C NMR Shifts (Selected Examples) :

Compound 1H δ (ppm) 13C δ (ppm) Reference
Streptochlorin (pyridinone analog) 6.75 (H-3), 7.20 (H-5) 120.5 (C-3), 140.2 (C-5) [2]
1-Cyclopropylpyridin-2(1H)-one 1.15–1.30 (cyclopropyl H) 12.5 (cyclopropyl C) [14]


Crystallography :

  • SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining pyridinone derivatives, enabling precise determination of bond lengths and angles critical for structure-activity relationships [1][6].
  • For example, the crystal structure of 3-phenylquinoxalin-2(1H)-one reveals a planar lactam ring with intermolecular hydrogen bonds, a feature likely shared by this compound [8].
Physicochemical and Pharmacokinetic Properties

Data from pyridinone derivatives suggest trends in solubility, stability, and bioavailability:

Property This compound (Predicted) 4-Cyclopropyl-6-methylpyrimidin-2(1H)-one Reference
LogP (lipophilicity) ~2.5 (moderate) 1.8 (lower due to methyl group) [14]
Aqueous Solubility Low (cyclopropyl/cyclobutyl hindrance) Moderate (polar pyrimidinone core) [10]
Metabolic Stability High (rigid cyclobutyl resists oxidation) Moderate (cyclopropyl ring strain) [15]

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